
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is a complex organometallic compound with the molecular formula C22H40ClIrO2P2. It is known for its unique structure, which includes iridium as the central metal atom coordinated with phosphinoxy and phenyl groups. This compound is typically used in various catalytic processes and has significant applications in both academic and industrial research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) generally involves the reaction of iridium precursors with phosphinoxy ligands. One common method includes the reaction of iridium trichloride with 2,6-bis(di-tert-butylphosphinoxy)benzene in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: Ligand substitution reactions where the phosphinoxy or phenyl groups are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under inert atmosphere
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(V) complexes, while reduction could produce iridium(I) complexes. Substitution reactions result in new iridium complexes with different ligands .
科学的研究の応用
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Employed in industrial catalytic processes for the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) involves its ability to coordinate with various substrates through its iridium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in medicinal chemistry or substrate activation in catalytic processes .
類似化合物との比較
Similar Compounds
- 2,6-Bis(di-tert-butylphosphinoxy)phenylhydroiridium(III)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloroplatinum(II)
- 2,6-Bis(di-tert-butylphosphinoxy)phenylchloropalladium(II)
Uniqueness
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is unique due to its iridium center, which provides distinct catalytic properties compared to its platinum and palladium analogs. Iridium complexes are known for their high stability and ability to facilitate challenging transformations, making this compound particularly valuable in catalytic applications .
特性
CAS番号 |
671789-61-0 |
|---|---|
分子式 |
C22H40ClIrO2P2 |
分子量 |
626.2 g/mol |
IUPAC名 |
ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride |
InChI |
InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1 |
InChIキー |
HELSKPCZFUCUCP-UHFFFAOYSA-M |
SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
正規SMILES |
[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)
![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2728046.png)
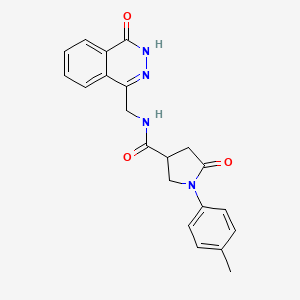


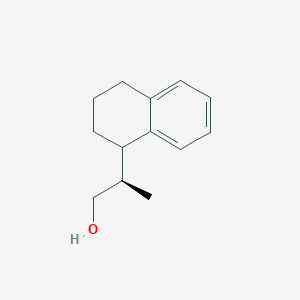
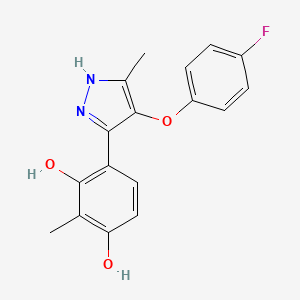
![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
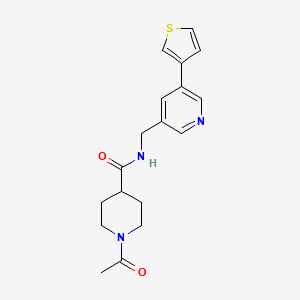
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)
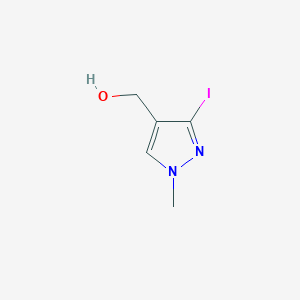
![5-bromo-2-methyl-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide](/img/structure/B2728059.png)


